molecular formula C14H22N2O2 B063299 4-Boc-aminomethylphenethylamine CAS No. 187283-19-8

4-Boc-aminomethylphenethylamine

Cat. No.: B063299
CAS No.: 187283-19-8
M. Wt: 250.34 g/mol
InChI Key: JBJDTPIPPYKWFD-UHFFFAOYSA-N
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Description

4-Boc-aminomethylphenethylamine (4-Boc-AMPE) is a novel, phenethylamine-based compound synthesized in the laboratory setting. It has been utilized in scientific research for its potential as a useful tool for studying the biochemistry and physiology of various systems.

Safety and Hazards

When handling 4-Boc-aminomethylphenethylamine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Boc-aminomethylphenethylamine can be achieved through a multi-step process involving protection of the amine group, alkylation, and deprotection.", "Starting Materials": [ "4-aminomethylphenethylamine", "tert-butyloxycarbonyl chloride (Boc-Cl)", "diisopropylethylamine (DIPEA)", "ethyl acetate", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium sulfate (Na2SO4)", "magnesium sulfate (MgSO4)", "methanol", "ethyl ether" ], "Reaction": [ "Protect the amine group of 4-aminomethylphenethylamine with Boc-Cl and DIPEA in ethyl acetate to yield 4-Boc-aminomethylphenethylamine.", "Purify the product using column chromatography with ethyl acetate as the eluent.", "React 4-Boc-aminomethylphenethylamine with an alkylating agent, such as methyl iodide, to yield the N-alkylated product.", "Deprotect the Boc group using 1 M HCl in methanol to yield the final product, 4-aminomethylphenethylamine.", "Purify the final product using column chromatography with ethyl ether as the eluent.", "Dry the product with magnesium sulfate and sodium sulfate." ] }

187283-19-8

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15/h4-7,16H,8-10,15H2,1-3H3

InChI Key

JBJDTPIPPYKWFD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (38.1 mMol) of 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide, 18.5 g (43 mMol) of I,I-bis-(trifluoroacetoxy)iodobenzene, 100 ml of acetonitrile and 20 ml of water was stirred for 8 hours at a reaction temperature of 40° C. A further 2.5 g of I,I-bis-(trifluoroacetoxy)iodobenzene were added and the mixture was again kept at 40° C. for 6 hours. The acetonitrile was distilled off in vacuo, the residue was taken up in 200 ml of water, then filtered, the filtrate was extracted once with 50 ml of diethylether and then made alkaline with sodium hydroxide. The alkaline aqueous phase was extracted three times with 100 ml of dichloromethane, the combined dichloromethane extracts were dried over sodium sulphate and freed from solvent in vacuo. The residue was purified by column chromatograph on silica gel (Macherey-Nagel, 35-70 mesh ASTM) using first of all tert.butyl-methylether and then tert.butylmethylether/methanol/conc. aqueous ammonia=9/1/0.3 (v/v/v) as eluant. 4.5 g (50% of theory) of a colourless oil were obtained.
Name
4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzene-ethanamine

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